4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate
CAS No.:
Cat. No.: VC10032230
Molecular Formula: C22H19NO5
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO5 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methoxybenzoate |
| Standard InChI | InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-15(12)9-13(10-16(18)19(24)20(23)25)28-21(26)14-7-5-6-8-17(14)27-4/h5-11H,1-4H3 |
| Standard InChI Key | OTYKCZGJVHXQAI-UHFFFAOYSA-N |
| SMILES | CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C |
| Canonical SMILES | CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
The compound’s core structure is derived from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a tricyclic system featuring fused pyrrole and quinoline rings. Key modifications include:
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Three methyl groups: Two at position 4 (4,4-dimethyl) and one at position 6, enhancing steric bulk and hydrophobicity.
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Ester linkage at position 8: A 2-methoxybenzoate group, introducing aromaticity and electron-donating methoxy functionality.
This substitution pattern aligns with strategies employed in hybrid anticoagulant design, where ester groups at position 8 modulate target affinity and pharmacokinetic properties .
Synthesis and Characterization
Synthetic Route
While explicit details for this compound are absent in the literature, its synthesis likely follows established protocols for analogous pyrroloquinoline-dione derivatives :
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Core Formation:
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Esterification:
Spectroscopic Characterization
Data inferred from structurally similar compounds include:
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
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Position 8 Substituents: Ester groups (e.g., 2-methoxybenzoate) improve solubility and target engagement compared to halogens .
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Methyl Groups: 4,4,6-Trimethyl configuration optimizes steric complementarity with coagulation factor active sites .
Computational Insights
Docking Studies
Molecular docking simulations of related compounds into factor Xa (PDB: 3CEN) and XIa (PDB: 4CRC) reveal:
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Hydrogen Bonding: The dione carbonyl interacts with Ser195 (factor Xa) or Tyr143 (factor XIa) .
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Hydrophobic Contacts: Methyl groups and the benzoate aromatic ring occupy hydrophobic pockets adjacent to catalytic sites .
Pharmacokinetic Considerations
Metabolic Stability
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